

In vivo mouse model for Sniper(abl)-015 efficacy testing

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Compound of Interest		
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Application Notes & Protocols

Topic:In Vivo Mouse Model for Sniper(abl)-015 Efficacy Testing

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Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation.[1][2] While tyrosine kinase inhibitors (TKIs) have transformed CML treatment, challenges such as drug resistance and disease persistence remain.[2][3][4]

Sniper(abl)-015 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] It is a heterobifunctional molecule designed to induce the degradation of the Bcr-Abl oncoprotein. **Sniper(abl)-015** links a Bcr-Abl inhibitor (GNF5) with a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (MV-1).[5][7][8] This targeted protein degradation offers a novel therapeutic strategy to overcome the limitations of traditional kinase inhibition.[3][4]

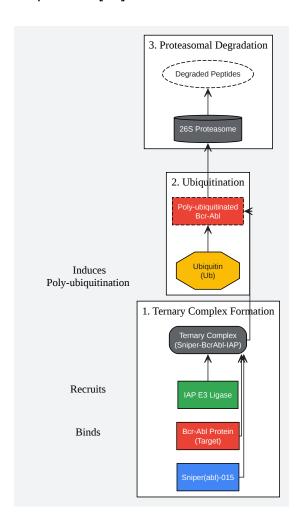
These application notes provide a detailed protocol for evaluating the in vivo efficacy and pharmacodynamics of **Sniper(abl)-015** using a subcutaneous xenograft mouse model



established with the murine Ba/F3 pro-B cell line engineered to express the human p210 Bcr-Abl fusion protein.[9][10]

Mechanism of Action of Sniper(abl)-015

Sniper(abl)-015 leverages the cell's native ubiquitin-proteasome system to eliminate the Bcr-Abl protein. The molecule simultaneously binds to the Bcr-Abl kinase domain and an IAP E3 ligase, forming a ternary complex.[11] This proximity induces the E3 ligase to poly-ubiquitinate Bcr-Abl, marking it for recognition and degradation by the 26S proteasome.[12] This event-driven, catalytic mechanism allows a single molecule of **Sniper(abl)-015** to induce the degradation of multiple Bcr-Abl proteins.[12]



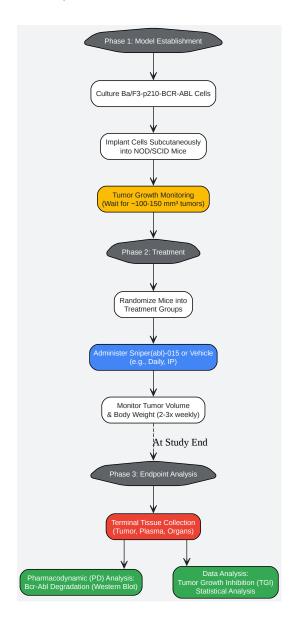
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Caption: Mechanism of Action for Sniper(abl)-015 PROTAC.



Experimental Workflow

The overall workflow for the in vivo efficacy study involves cell line preparation, establishment of the xenograft model, drug administration, and subsequent monitoring and analysis of efficacy and pharmacodynamic endpoints.



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Caption: Overall experimental workflow for in vivo efficacy testing.

Materials and Reagents



Material/Reagent	Supplier	Catalog #
Ba/F3-p210-BCR-ABL Cell Line	ATCC / Custom	N/A
RPMI-1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
Matrigel® Basement Membrane Matrix	Corning	354234
NOD/SCID Mice (6-8 weeks old, female)	The Jackson Laboratory	001303
Sniper(abl)-015	In-house/Custom Synthesis	N/A
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)	Sigma-Aldrich	Various
Caliper, Digital	Fisher Scientific	14-648-17
RIPA Lysis and Extraction Buffer	Thermo Fisher	89900
Protease and Phosphatase Inhibitor Cocktail	Thermo Fisher	78440
Primary Antibody: anti-c-Abl (24-11)	Santa Cruz Biotechnology	sc-23
Primary Antibody: anti-β-Actin	Cell Signaling Technology	4970
Secondary Antibody: HRP- conjugated anti-mouse	Bio-Rad	1706516

Detailed Experimental Protocols Cell Culture and Preparation

 Culture Ba/F3 cells expressing p210 Bcr-Abl in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]



- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- On the day of implantation, harvest cells during their logarithmic growth phase.
- Check cell viability using Trypan Blue exclusion; viability must be >95%.
- Resuspend cells in sterile, serum-free RPMI-1640 at a concentration of 5 x 10⁷ cells/mL.
- Mix the cell suspension 1:1 (v/v) with Matrigel on ice to achieve a final concentration of 2.5 x 10⁷ cells/mL.

Xenograft Model Establishment

- Acclimatize female NOD/SCID mice for at least one week prior to the experiment.
- Using a 27-gauge needle, subcutaneously inject 200 μ L of the cell/Matrigel suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
- Monitor mice for tumor development. Palpable tumors are expected to form within 7-10 days.
- Begin measuring tumor volume once tumors are palpable, using the formula: Volume = (Length x Width²) / 2.
- Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

Drug Administration and Monitoring

- Prepare **Sniper(abl)-015** in the designated vehicle solution on each day of dosing.
- Administer the compound or vehicle via the determined route (e.g., intraperitoneal injection,
 IP) at the specified dose and schedule (e.g., daily).
- Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and monitor for toxicity.
- The study endpoint may be defined by a specific tumor volume (e.g., 2000 mm³), a set duration (e.g., 21 days), or signs of excessive toxicity (e.g., >20% body weight loss).



Pharmacodynamic (PD) Analysis

- For PD studies, mice are typically dosed for a shorter duration (e.g., 1-5 days).
- At a specified time point post-final dose (e.g., 4, 8, or 24 hours), euthanize the mice.
- Excise tumors quickly, rinse with cold PBS, and snap-freeze in liquid nitrogen for protein analysis.
- Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Perform Western Blot analysis to detect levels of Bcr-Abl and a loading control (e.g., β-Actin). Quantify band intensity using densitometry.

Data Presentation and Analysis

Quantitative data should be collected and summarized to facilitate clear interpretation and comparison between treatment groups.

Tumor Growth Inhibition (TGI)

Table 1: Mean Tumor Volume Over Time

Study Day	Vehicle (mm³)	Sniper(abl)-015 (10 mg/kg) (mm³)	Sniper(abl)-015 (30 mg/kg) (mm³)
0	125.1 ± 15.2	124.8 ± 14.9	125.5 ± 16.1
4	280.4 ± 25.6	210.7 ± 20.1	185.3 ± 18.2
7	550.9 ± 50.1	350.2 ± 33.5	240.6 ± 22.9
11	980.3 ± 95.3	510.6 ± 49.8	295.1 ± 28.7
14	1512.6 ± 140.8	685.4 ± 65.1	340.8 ± 33.0

| 18 | 2105.2 ± 201.5 | 890.1 ± 88.2 | 395.4 ± 38.6 |



Table 2: Endpoint Analysis and Tumor Growth Inhibition (TGI)

Group	N	Mean Final Tumor Volume (mm³)	% TGI
Vehicle	8	2105.2 ± 201.5	-
Sniper(abl)-015 (10 mg/kg)	8	890.1 ± 88.2	57.7%
Sniper(abl)-015 (30 mg/kg)	8	395.4 ± 38.6	81.2%

TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] \times 100%

Toxicity Assessment

Table 3: Mean Body Weight Change

Group	Mean Initial Weight	Mean Final Weight (g)	Mean % Change
Vehicle	22.5 ± 0.8	23.1 ± 0.9	+2.7%
Sniper(abl)-015 (10 mg/kg)	22.4 ± 0.7	22.8 ± 0.8	+1.8%

| Sniper(abl)-015 (30 mg/kg) | 22.6 ± 0.9 | 22.1 ± 1.0 | -2.2% |

Pharmacodynamic Endpoint

Table 4: Bcr-Abl Protein Degradation in Tumor Tissue (24h post-dose)



Group	N	Mean Relative Bcr- Abl Level (Normalized to β- Actin)	% Degradation vs. Vehicle
Vehicle	4	1.00 ± 0.15	-

| **Sniper(abl)-015** (30 mg/kg) | 4 | 0.18 ± 0.05 | 82% |

Conclusion

This protocol outlines a robust and reproducible method for assessing the in vivo efficacy of **Sniper(abl)-015**. The Ba/F3-Bcr-Abl xenograft model provides a valuable platform for measuring anti-tumor activity (TGI), monitoring toxicity, and confirming the intended mechanism of action through pharmacodynamic analysis of target protein degradation.[13][14] The results from these studies are critical for the preclinical development of novel protein degraders targeting CML.

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